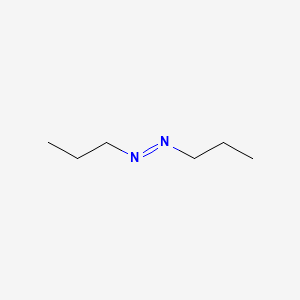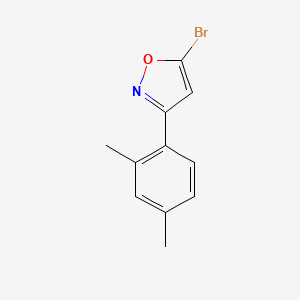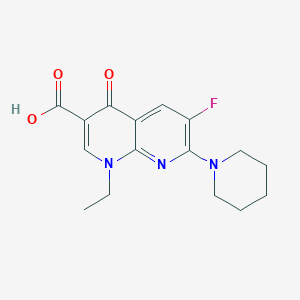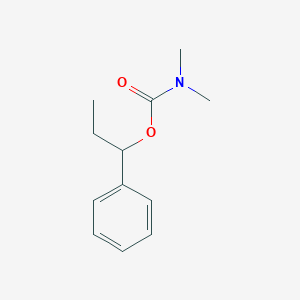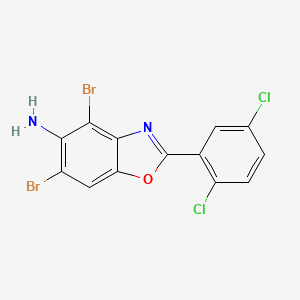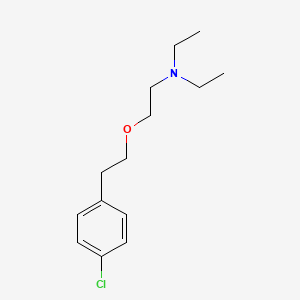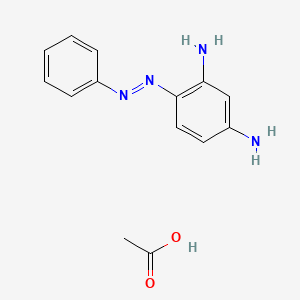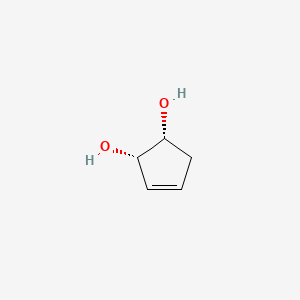![molecular formula C6H5N5 B13800915 1H-Pyrimido[4,5-f][1,3,5]triazepine CAS No. 59284-60-5](/img/structure/B13800915.png)
1H-Pyrimido[4,5-f][1,3,5]triazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE is a heterocyclic compound that belongs to the class of triazepines. These compounds are characterized by a seven-membered ring containing three nitrogen atoms. The unique structure of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of aminobenzimidazoles with bifunctional synthetic equivalents can lead to the formation of the desired triazepine structure . Another method involves the use of multicomponent reactions, which allow for the construction of the triazepine ring in a single step .
Industrial Production Methods: Industrial production of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
- Nitroazolo[5,1-c][1,2,4]triazines
- Nitroazolo[1,5-a]pyrimidines
Propriétés
Numéro CAS |
59284-60-5 |
|---|---|
Formule moléculaire |
C6H5N5 |
Poids moléculaire |
147.14 g/mol |
Nom IUPAC |
1H-pyrimido[4,5-f][1,3,5]triazepine |
InChI |
InChI=1S/C6H5N5/c1-5-6(10-2-7-1)11-4-8-3-9-5/h1-4H,(H,7,8,9,10,11) |
Clé InChI |
HOEYUETYUHVSII-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)N=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
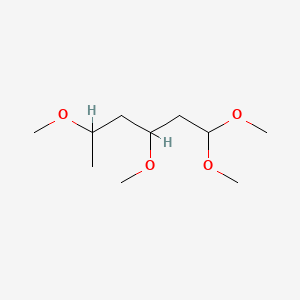
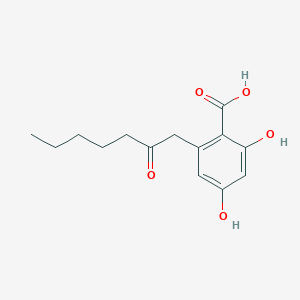
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
